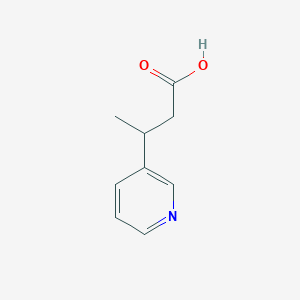

3-(Pyridin-3-yl)butanoic acid

Description

Significance as a Versatile Chemical Scaffold

The structure of 3-(Pyridin-3-yl)butanoic acid allows for a variety of chemical modifications, making it a versatile scaffold in the design of new compounds. The pyridine (B92270) ring, a six-membered heterocyclic aromatic ring containing a nitrogen atom, and the butanoic acid chain, a four-carbon chain ending in a carboxylic acid group, provide multiple reactive sites. ontosight.ai This adaptability allows chemists to create a library of derivatives with diverse properties and potential applications.

The presence of both acidic and basic centers, as well as hydrophobic and aromatic regions, contributes to its utility as a scaffold. nottingham.ac.uk These features enable the molecule to interact in specific ways with biological targets, a crucial aspect in drug discovery and development. solubilityofthings.com The ability to modify the scaffold allows for the fine-tuning of a compound's physicochemical properties, such as solubility and lipophilicity, which can impact its biological activity. mdpi.com

Overview of Key Research Domains

Research involving this compound and its derivatives spans several key domains, primarily centered around medicinal and synthetic chemistry.

Medicinal Chemistry: A significant area of investigation is the use of this compound as a basis for developing new therapeutic agents. The pyridine moiety is a common feature in many biologically active compounds, and its incorporation into new molecular structures is a well-established strategy in drug design. ontosight.aisolubilityofthings.com Researchers are exploring the potential of derivatives of this compound for a range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.aisolubilityofthings.com Its structural similarity to known biologically active molecules makes it a compelling starting point for the synthesis of novel drug candidates. solubilityofthings.com

Organic Synthesis: In the realm of organic synthesis, this compound serves as a valuable intermediate for the creation of more complex molecules. cymitquimica.com Its functional groups—the carboxylic acid and the pyridine nitrogen—can participate in a wide array of chemical reactions. These reactions include oxidation, which can form ketones or other carboxylic acids, and reduction, which can convert the keto group to a hydroxyl group. The pyridine ring itself can also undergo substitution reactions.

Agrochemical Research: Beyond pharmaceuticals, there is also interest in the application of derivatives of this compound in the agrochemical sector. netascientific.com For instance, novel pyridine derivatives containing oxime esters, synthesized from related starting materials, have shown promise as antifungal agents against plant pathogens. sioc-journal.cn

Data on Related Compounds:

Below are interactive data tables detailing the properties and identifiers of compounds structurally related to this compound, illustrating the chemical space being explored by researchers.

Table 1: Physicochemical Properties of Related Pyridine Carboxylic Acids

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 4-Oxo-4-(pyridin-3-yl)butanoic acid | C₉H₉NO₃ | 179.17 | 405.7 | 1.263 |

| 4-Hydroxy-4-(3-pyridyl)-butanoic acid | C₉H₁₁NO₃ | 181.19 | 409.3 | 1.281 |

| 2,4-Dioxo-4-(pyridin-3-yl)butanoic acid | C₉H₇NO₄ | Not specified | Not specified | Not specified |

| 3-Methyl-2-(3-methylpyridin-4-yl)butanoic acid | C₁₁H₁₅NO₂ | 193.24 | Not specified | Not specified |

Note: Data sourced from multiple chemical databases. ontosight.aialfa-chemistry.comsmolecule.com

Table 2: Compound Identifiers

| Compound Name | CAS Number | Other Synonyms |

| 4-(Pyridin-3-yl)butanoic acid | 17270-50-7, 477251-67-5 | 3-Pyridinebutanoic acid, 4-(3-pyridyl)-butanoic acid |

| 3-{[(Prop-2-en-1-yloxy)carbonyl]amino}-3-(pyridin-3-yl)butanoic acid | 2680773-04-8 | Not specified |

| 3-(pyridin-3-yl)-3-(2,2,2-trifluoroacetamido)butanoic acid | 2680874-07-9 | Not specified |

| 4-amino-3-(pyridin-3-yl)butanoic acid | 28311-45-7 | Not specified |

| 4-(methylamino)-3-(pyridin-3-yl)butanoic acid | Not specified | Not specified |

Note: Identifiers are crucial for tracking substances in chemical research and databases. ontosight.aichemsrc.comsigmaaldrich.comsigmaaldrich.commolport.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-3-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(5-9(11)12)8-3-2-4-10-6-8/h2-4,6-7H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXGPDZSJHUZIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Pyridin 3 Yl Butanoic Acid and Its Derivatives

Established Synthetic Routes

Established synthetic routes to 3-(Pyridin-3-yl)butanoic acid and its analogues often rely on classical organic reactions that allow for the construction of the carbon skeleton and the introduction of the carboxylic acid functionality. These methods are generally robust and well-documented in the chemical literature.

Classical Approaches to Butanoic Acid Moiety Formation

The formation of the butanoic acid side chain attached to the pyridine (B92270) ring can be achieved through several classical methods, including conjugate additions and alkylation of acidic methylene (B1212753) compounds.

One prominent method is the Michael addition to a suitable pyridine-containing acceptor. For instance, the conjugate addition of a methyl organometallic reagent, such as a methyl cuprate, to an activated alkene like ethyl 3-(pyridin-3-yl)propenoate can be employed. The resulting enolate can then be protonated to yield the corresponding butanoate ester, which upon hydrolysis, affords this compound. The reaction of organolithium nucleophiles with olefinic pyridines has been studied, demonstrating the feasibility of such conjugate additions. nih.govnih.gov

Another versatile approach is the alkylation of pyridylacetonitrile . 3-Pyridylacetonitrile can be deprotonated at the α-carbon using a strong base, such as sodium amide or lithium diisopropylamide (LDA), to form a stabilized carbanion. This nucleophile can then be alkylated with a methyl halide (e.g., methyl iodide) to introduce the methyl group at the α-position. Subsequent hydrolysis of the nitrile group, typically under acidic or basic conditions, will yield the desired this compound. youtube.com

Formation of Pyridine-Containing Carboxylic Acids

The synthesis of pyridine-containing carboxylic acids often involves the introduction of a carboxylic acid or a precursor group onto a pre-existing pyridine ring.

A common strategy involves the use of a Grignard reagent . 3-Bromopyridine (B30812) can be converted to the corresponding Grignard reagent, 3-pyridylmagnesium bromide, by reaction with magnesium metal. This organometallic species can then react with a suitable electrophile, such as carbon dioxide (in the form of dry ice), followed by an acidic workup to directly install the carboxylic acid group, although this would lead to nicotinic acid. To obtain the butanoic acid derivative, the Grignard reagent would need to react with a four-carbon electrophile containing a protected carboxylic acid or a group that can be converted to it.

Alternatively, the hydrolysis of a nitrile group , as mentioned in the previous section, is a widely used method for the preparation of carboxylic acids. The starting pyridylacetonitrile can be prepared from 3-(chloromethyl)pyridine (B1204626) via nucleophilic substitution with a cyanide salt.

Catalytic Approaches in Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Metal-catalyzed cross-coupling reactions and green chemistry methodologies are particularly relevant for the synthesis of this compound and its derivatives.

Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Heck reaction , for instance, can be envisioned as a viable route. This reaction would involve the coupling of 3-bromopyridine with an alkene such as crotonic acid or its ester derivative in the presence of a palladium catalyst and a base. mdpi.combeilstein-journals.org While the direct use of crotonic acid can sometimes be challenging, its esters are often effective coupling partners. The regioselectivity of the addition would need to be controlled to ensure the formation of the desired 3-substituted product.

Another important palladium-catalyzed reaction is the Suzuki coupling , which involves the reaction of an organoboron compound with an organic halide. In this context, 3-pyridylboronic acid could be coupled with a suitable four-carbon building block containing a leaving group and a protected carboxylic acid.

| Catalytic Reaction | Pyridine Substrate | Coupling Partner | Catalyst/Reagents | Potential Product |

| Heck Reaction | 3-Bromopyridine | Ethyl crotonate | Pd(OAc)₂, PPh₃, Base | Ethyl 3-(pyridin-3-yl)but-2-enoate |

| Suzuki Coupling | 3-Pyridylboronic acid | 4-Halo-butanoate ester | Pd(PPh₃)₄, Base | 4-(Pyridin-3-yl)butanoate ester |

Green Chemistry Methodologies and Aqueous Media Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For pyridine derivatives, this includes the use of water as a solvent and the development of catalyst-free or recyclable catalytic systems. While specific green chemistry routes for this compound are not extensively reported, general principles can be applied.

One approach involves performing reactions in aqueous media . For instance, some palladium-catalyzed coupling reactions can be carried out in water using water-soluble ligands and catalysts. This reduces the reliance on volatile and often toxic organic solvents.

Biocatalysis offers another green alternative. Carboxylic acid reductases (CARs) are enzymes that can catalyze the reduction of carboxylic acids to aldehydes, and subsequent enzymatic steps can lead to the formation of various functional groups. researchgate.net While not a direct synthesis of the target acid, biocatalysis could be employed in the synthesis of chiral precursors or for the stereoselective reduction of a ketone precursor to a chiral alcohol, which can then be further functionalized.

Asymmetric Synthesis of Chiral Derivatives

This compound possesses a chiral center at the C3 position of the butanoic acid chain, meaning it can exist as two enantiomers. The synthesis of enantiomerically pure or enriched forms is often crucial for pharmaceutical applications.

A key strategy for achieving this is through asymmetric hydrogenation . A precursor molecule, such as 3-(pyridin-3-yl)but-2-enoic acid or its ester, which contains a carbon-carbon double bond, can be hydrogenated using a chiral catalyst. Transition metal catalysts, particularly those based on ruthenium, rhodium, or iridium, complexed with chiral ligands (e.g., BINAP, DuPhos), are highly effective for this purpose. nih.govrsc.org This method can provide high enantioselectivities, leading to the desired chiral butanoic acid derivative.

Organocatalysis has also emerged as a powerful tool for asymmetric synthesis. Chiral amines, phosphoric acids, or squaramides can catalyze the enantioselective conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. researchgate.netnih.govrsc.org For example, the Michael addition of a nitromethane (B149229) to a 3-(pyridin-3-yl)propenal derivative, catalyzed by a chiral organocatalyst, could yield a chiral nitro-aldehyde precursor. Subsequent conversion of the nitro and aldehyde groups would lead to the chiral carboxylic acid.

Another approach involves the use of chiral auxiliaries . A chiral auxiliary can be attached to a precursor molecule to direct a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary can be removed to yield the enantiomerically enriched product.

| Asymmetric Method | Precursor | Catalyst/Reagent | Chiral Product |

| Asymmetric Hydrogenation | 3-(Pyridin-3-yl)but-2-enoic acid | Chiral Ru-BINAP complex | (R)- or (S)-3-(Pyridin-3-yl)butanoic acid |

| Organocatalytic Michael Addition | 3-(Pyridin-3-yl)propenal | Chiral amine catalyst, Nitromethane | Chiral nitro-aldehyde precursor |

| Chiral Auxiliary | Acryloyl derivative of a chiral oxazolidinone | 3-Pyridyl cuprate | Diastereomeric adduct |

Derivatization and Functional Group Transformations

The presence of both a carboxylic acid and a pyridine ring in this compound allows for a wide range of derivatization and functional group transformations, enabling the synthesis of a diverse library of compounds.

The butanoic acid side chain can be selectively oxidized. For instance, oxidation of the alkyl chain can be achieved under specific conditions. While complete oxidation of the butanoic acid chain is challenging without affecting the pyridine ring, selective oxidation at the benzylic-like position (C4 of the butanoic chain) can be explored using mild oxidizing agents.

Oxidation of the pyridine nitrogen to form the corresponding N-oxide is a common transformation that alters the electronic properties of the ring, making it more susceptible to certain substitution reactions. This is typically achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

The carboxylic acid functional group can be readily reduced to the corresponding primary alcohol, 4-(pyridin-3-yl)butan-1-ol, using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (B86392) complex (BH₃·THF).

The pyridine ring can also be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This is often carried out using catalysts like platinum oxide (PtO₂) or rhodium on carbon (Rh/C) under hydrogen pressure, typically in an acidic medium to prevent catalyst poisoning by the basic nitrogen atom. The reduction of the pyridine ring can be performed before or after modification of the butanoic acid chain, providing different synthetic pathways. A patent describes the catalytic hydrogenation of pyridylalkylcarboxylic acids in the presence of ammonia (B1221849) to yield the corresponding piperidylalkanoic acids in high yield. google.com

Pyridine Ring: The pyridine ring in this compound behaves as an electron-deficient aromatic system. Electrophilic aromatic substitution (EAS) is generally difficult and requires harsh conditions, with substitution occurring preferentially at the C5 position (meta to the butanoic acid substituent and the nitrogen atom). quora.comquimicaorganica.orgstudy.comresearchgate.net Nucleophilic aromatic substitution (NAS) is more favorable, particularly at the C2 and C6 positions, especially if a good leaving group is present. researchgate.netyoutube.comyoutube.com The Chichibabin reaction, for example, allows for the direct amination of the pyridine ring at the C2 position. youtube.com

Butanoic Acid Chain: The α-carbon of the butanoic acid can be functionalized through enolate chemistry. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), followed by reaction with an electrophile (e.g., an alkyl halide) can introduce substituents at the C2 position.

Achieving regioselective functionalization of the pyridine ring in the presence of the butanoic acid side chain is a key synthetic challenge. Directed ortho-metalation (DoM) can be a powerful strategy. By converting the carboxylic acid to a suitable directing group, such as an amide, it is possible to direct metalation and subsequent electrophilic quench to the C2 or C4 positions of the pyridine ring.

Furthermore, modern C-H activation strategies offer promising routes for the regioselective introduction of functional groups onto the pyridine ring, avoiding the need for pre-functionalized substrates. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 3 Pyridin 3 Yl Butanoic Acid Systems

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Characterization

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 3-(Pyridin-3-yl)butanoic acid, both ¹H and ¹³C NMR would provide crucial information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the butanoic acid chain. The four protons on the pyridine ring would likely appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by their positions relative to the nitrogen atom and the butanoyl substituent. The protons of the butanoic acid chain—the methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups—would resonate in the aliphatic region of the spectrum. The methine proton, being adjacent to the chiral center, would likely appear as a multiplet. The methylene protons would exhibit complex splitting patterns due to coupling with the adjacent methine and methyl protons. The terminal methyl group would likely present as a doublet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. For this compound, nine distinct signals would be anticipated: five for the pyridine ring carbons and four for the butanoic acid chain carbons, including the carbonyl carbon of the carboxylic acid, which would appear significantly downfield (typically δ 170-180 ppm).

Hypothetical ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-2' (Pyridine) | 8.5 - 8.7 | d | 2-3 |

| H-4' (Pyridine) | 7.8 - 8.0 | ddd | 8, 2-3, 1 |

| H-5' (Pyridine) | 7.3 - 7.5 | dd | 8, 5 |

| H-6' (Pyridine) | 8.4 - 8.6 | dd | 5, 1 |

| H-3 (Butanoic Acid) | 3.0 - 3.4 | m | - |

| H-2 (Butanoic Acid) | 2.5 - 2.8 | m | - |

| H-4 (Butanoic Acid) | 1.2 - 1.4 | d | 7 |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Carboxyl) | 175 - 180 |

| C-3' (Pyridine) | 140 - 145 |

| C-2', C-6' (Pyridine) | 147 - 152 |

| C-4', C-5' (Pyridine) | 123 - 138 |

| C-3 (Butanoic Acid) | 35 - 45 |

| C-2 (Butanoic Acid) | 40 - 50 |

| C-4 (Butanoic Acid) | 18 - 25 |

Infrared and Mass Spectrometry for Molecular Confirmation and Analysis

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are fundamental techniques for confirming the presence of functional groups and determining the molecular weight and fragmentation pattern of a compound.

Infrared Spectroscopy: The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching bands. A strong, sharp absorption band around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. The presence of the pyridine ring would be confirmed by C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would reveal the molecular weight of this compound (C₉H₁₁NO₂), which is 165.19 g/mol . The mass spectrum would display a molecular ion peak (M⁺) at m/z 165. The fragmentation pattern would likely involve the loss of the carboxyl group (COOH, 45 Da) leading to a fragment ion at m/z 120, and other characteristic fragmentations of the pyridine and butanoic acid moieties.

X-ray Crystallography and Solid-State Structural Analysis

As no public crystallographic data for this compound is available, this section discusses the potential insights that could be gained from such an analysis.

Conformational Analysis and Molecular Geometry

The crystal structure would reveal the preferred conformation of the butanoic acid side chain relative to the pyridine ring. This includes the torsion angles that define the orientation of the substituent. The analysis would also provide accurate bond lengths and angles, offering insights into the electronic effects of the pyridine ring on the butanoic acid moiety.

Chiral Separation Techniques for Enantiomeric Resolution

Due to the presence of a chiral center at the C3 position of the butanoic acid chain, this compound exists as a pair of enantiomers. The separation of these enantiomers, known as chiral resolution, is crucial for studying their individual biological activities.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for enantiomeric resolution. The choice of the CSP is critical and is often determined empirically. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for separating a broad range of chiral compounds. The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, would be optimized to achieve baseline separation of the two enantiomers.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. biointerfaceresearch.com For a molecule like 3-(Pyridin-3-yl)butanoic acid, DFT calculations would typically be performed using functionals such as B3LYP combined with basis sets like 6-31G(d) or higher to achieve a balance between accuracy and computational cost. researchgate.netsid.ir

Electronic Structure and Reactivity Predictions

DFT calculations would elucidate the electronic structure of this compound. Key parameters derived from these calculations would include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity.

Other quantum chemical descriptors that could be calculated to predict reactivity include:

Electron Affinity and Ionization Potential: To assess the ease of accepting or donating an electron.

Global Hardness and Softness: To predict the molecule's resistance to change in its electron distribution.

Electronegativity: To gauge the power of the molecule to attract electrons.

Molecular Electrostatic Potential (MEP) Map: To visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, identifying likely sites for chemical reactions.

While specific values for this compound are not available, a hypothetical table of such parameters would look like this:

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for this compound (Note: These values are for illustrative purposes only and are not based on actual calculations.)

| Parameter | Value (Illustrative) | Description |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 eV | Difference between LUMO and HOMO energies |

| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | 1.2 eV | Energy released when an electron is added |

| Global Hardness (η) | 2.65 | Resistance to charge transfer |

| Global Softness (S) | 0.377 | Reciprocal of global hardness |

| Electronegativity (χ) | 3.85 | Ability to attract electrons |

Mechanistic Pathway Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in exploring potential reaction mechanisms. For this compound, this could involve modeling its synthesis, degradation, or metabolic pathways. By calculating the geometries and energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction. This allows for the determination of activation energies, which helps in predicting the most favorable reaction pathway.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations extend beyond static electronic structure to explore the dynamic behavior of molecules and their interactions over time.

Conformational Energy Landscape Analysis

The flexibility of the butanoic acid chain in this compound means it can adopt multiple conformations. Conformational analysis would involve systematically rotating the rotatable bonds (e.g., the C-C bonds in the side chain and the bond connecting the chain to the pyridine (B92270) ring) to identify stable, low-energy conformers. researchgate.net By calculating the potential energy for each conformation, an energy landscape can be constructed, revealing the most probable shapes the molecule will adopt. This is crucial for understanding how the molecule might fit into a receptor site or interact with other molecules.

Prediction of Molecular Interactions

Molecular dynamics (MD) simulations could be used to model the behavior of this compound in a solvent, typically water, to understand its hydration and dynamic properties. mdpi.commdpi.com MD simulations track the movements of atoms over time, providing insights into intermolecular interactions, such as hydrogen bonding between the carboxylic acid group and water molecules, or π-π stacking interactions involving the pyridine ring. researchgate.net These simulations are vital for predicting physical properties and understanding how the molecule behaves in a biological context. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein receptor. mdpi.commdpi.com If this compound were being investigated as a potential therapeutic agent, docking studies would be performed to predict its binding mode and affinity to a specific biological target. rsc.orgcjsc.ac.cn The process involves placing the molecule (the ligand) into the binding site of a protein and using a scoring function to estimate the strength of the interaction. Successful docking would identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex, guiding further drug design efforts.

Structure-Activity Relationship (SAR) Probing through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in elucidating these relationships.

For this compound, a systematic in silico evaluation of various structural modifications could provide a predictive SAR model. Key areas for modification would include:

Substitution on the Pyridine Ring: Introducing substituents at different positions of the pyridine ring can modulate its electronic properties and steric profile. For example, electron-donating groups could enhance the hydrogen bonding capability of the pyridine nitrogen, while bulky substituents could probe the size and shape of the binding pocket.

Modification of the Butanoic Acid Chain: Altering the length, rigidity, and substitution pattern of the aliphatic chain can influence the compound's conformational flexibility and the optimal positioning of the carboxylic acid group. For instance, introducing a methyl group on the chain could restrict rotation and potentially lead to a more favorable binding conformation.

Replacement of the Carboxylic Acid: The carboxylic acid group is a key interaction point. Replacing it with other acidic functional groups or bioisosteres can impact the binding affinity and physicochemical properties of the molecule.

A hypothetical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), on a series of this compound analogs could generate contour maps indicating regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for biological activity.

| Structural Modification | Predicted Effect on Activity (Hypothetical) | Rationale |

| Addition of a methyl group to the pyridine ring | May increase or decrease activity depending on position | Steric hindrance or favorable hydrophobic interactions |

| Shortening the butanoic acid chain | Likely to decrease activity | Suboptimal positioning of the carboxylate group |

| Replacing the carboxylic acid with a tetrazole | May maintain or improve activity | Tetrazole is a well-known bioisostere for carboxylic acid |

Theoretical Bioisosteric Design Principles

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic properties. Computational methods are invaluable in identifying and evaluating potential bioisosteres.

For this compound, the carboxylic acid group is a prime candidate for bioisosteric replacement. While it is a strong interacting group, it can also contribute to poor oral bioavailability and rapid metabolism. Theoretical studies can be employed to explore bioisosteres that mimic the acidic nature and hydrogen bonding capabilities of the carboxylic acid while offering improved drug-like properties.

One common bioisostere for a carboxylic acid is a tetrazole ring. Computational analysis, such as calculating electrostatic potential maps and molecular orbital energies, can be used to compare the electronic properties of the carboxylic acid and the tetrazole group in the context of the 3-(pyridin-3-yl) scaffold. Such studies can predict whether the tetrazole will be able to form similar key interactions with the target protein. Another potential bioisostere is 4-pyridone-3-carboxylic acid, which has been shown to be an effective replacement for benzoic acid in some contexts. nih.gov

Furthermore, the pyridine ring itself can be considered for bioisosteric replacement. For example, replacing the pyridine with other five- or six-membered heterocycles could be explored computationally to assess the impact on binding affinity and selectivity. The choice of heterocycle would be guided by its electronic properties, hydrogen bonding capacity, and steric profile.

| Original Functional Group | Potential Bioisostere | Computational Evaluation Method | Predicted Outcome |

| Carboxylic Acid | Tetrazole | Electrostatic potential mapping, pKa prediction | Maintained or improved binding, altered physicochemical properties |

| Carboxylic Acid | Acylsulfonamide | Conformational analysis, interaction energy calculations | Potential for additional hydrogen bond interactions |

| Pyridin-3-yl | Thiazol-5-yl | Molecular docking, quantum chemical calculations | Altered electronics and hydrogen bonding potential |

| Pyridin-3-yl | Pyrimidin-5-yl | Comparative molecular field analysis (CoMFA) | Introduction of an additional hydrogen bond acceptor |

Role in Preclinical Chemical Biology and Mechanistic Biological Studies

Enzyme Mechanistic Studies and Inhibition Profiles

There is a notable lack of research specifically investigating 3-(Pyridin-3-yl)butanoic acid as a tool for studying enzyme mechanisms.

Elucidation of Enzyme Active Site Interactions

No published studies were identified that utilize this compound to probe the active sites of enzymes. Research in this area typically requires the compound to be used as a substrate, inhibitor, or probe to map out binding pockets and understand catalytic mechanisms.

Modulation of Enzymatic Activities

Similarly, there is no available data on the ability of this compound to modulate enzymatic activities, either as an activator or an inhibitor. Such studies would be essential to understand its potential biological effects and pharmacological properties.

Receptor Binding and Modulation Investigations (Preclinical)

The interaction of this compound with specific biological receptors has not been a subject of focused preclinical investigation.

Identification of Specific Receptor Targets

There are no reports identifying specific receptor targets for this compound. Receptor binding assays are crucial for determining the affinity and selectivity of a compound for various receptors, which is a fundamental step in drug discovery and development.

Allosteric Modulation Mechanisms

Given the lack of identified receptor targets, there is consequently no information on any potential allosteric modulation mechanisms of this compound.

Metabolic Pathway Elucidation in Preclinical Models

Identification of Metabolites and Biotransformation Pathways

The biotransformation pathways involving pyridinebutanoic acid structures have been primarily elucidated through studies on the metabolism of nicotine (B1678760) and tobacco-specific nitrosamines. A significant metabolite in this context is the structural isomer of the subject compound, 4-oxo-4-(3-pyridyl)butanoic acid, which is formed from the tobacco-specific nitrosamine (B1359907) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). nih.govnih.gov This keto acid is a known byproduct of the metabolic activation of NNK, a process catalyzed by cytochrome P-450 enzymes. nih.gov

Furthermore, 4-oxo-4-(3-pyridyl)butanoic acid can be further metabolized to 4-hydroxy-4-(3-pyridyl)butanoic acid. nih.gov Both of these compounds are recognized as metabolites of nicotine and are commonly found in the urine of smokers. nih.gov The identification of these metabolites has been crucial in understanding the metabolic fate of nicotine and the potential for the formation of harmful byproducts.

While these findings relate to a structural isomer, they provide a plausible framework for the potential metabolic pathways of this compound, should it be introduced into a biological system. It is conceivable that it could undergo similar oxidative transformations.

Table 1: Identified Metabolites of Nicotine and Related Compounds with a Pyridinebutanoic Acid Core Structure

| Precursor Compound | Metabolite | Common Name |

| Nicotine, NNK, NNN, NNA | 4-oxo-4-(3-pyridyl)butanoic acid | Keto Acid |

| Nicotine, NNK, NNN, NNA | 4-hydroxy-4-(3-pyridyl)butanoic acid | Hydroxy Acid |

NNK: 4-(Methylnitrosamino)-1-(3-pyridinyl)-1-butanone; NNN: N'-Nitrosonornicotine; NNA: 4-(Methylnitrosamino)-4-(3-pyridyl)butanal. nih.govnih.gov

Cytochrome P450-Mediated Metabolism Studies

The metabolism of pyridine-containing compounds is heavily influenced by the cytochrome P450 (CYP) superfamily of enzymes. nih.govacs.org Studies on nicotine and its derivatives have pinpointed specific CYP isoforms responsible for their biotransformation. The formation of 4-oxo-4-(3-pyridyl)butanoic acid from NNK is a result of α-hydroxylation, a reaction mediated by CYP enzymes. nih.gov

Research has indicated that various CYP isoforms can metabolize pyridine (B92270) derivatives, with the specific isoform involved depending on the substrate. sigmaaldrich.com For instance, the metabolism of certain drugs containing a piperidine (B6355638) ring can lead to the formation of pyridine derivatives through aromatization, a reaction also catalyzed by CYPs. nih.gov While direct studies on the CYP-mediated metabolism of this compound are not prominent in the literature, the extensive research on related pyridine compounds strongly suggests that it would also be a substrate for one or more CYP enzymes. The likely metabolic reactions would involve oxidation of the butanoic acid side chain.

Table 2: Cytochrome P450 Involvement in the Metabolism of Related Pyridine Compounds

| Substrate | Key CYP Isoform(s) | Metabolic Reaction | Resulting Product Class |

| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | Various CYPs | α-Hydroxylation | Keto Acid |

| SCH 351125 (CCR5 antagonist) | CYP3A4, CYP2C9 | Aromatization of piperidine ring | Pyridine derivative |

Development of Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. Currently, there is a lack of specific information in the scientific literature detailing the development or use of this compound as a chemical probe.

The development of pyridine-based chemical probes is an active area of research, with a focus on creating molecules that can selectively interact with biological targets to elucidate their function. mdpi.comnih.govrsc.orgnih.gov These probes are often designed with fluorescent properties to allow for visualization within cells or tissues. nih.govrsc.orgnih.gov

While this compound itself has not been highlighted as a chemical probe, its structural components, the pyridine ring and the butanoic acid chain, are found in various biologically active molecules and could potentially be incorporated into the design of future probes. The butanoic acid moiety, for instance, is a known histone deacetylase (HDAC) inhibitor, and its derivatives are being explored for therapeutic applications. researchgate.net This suggests that with appropriate modification, a this compound scaffold could be a starting point for developing novel chemical probes.

Applications in Materials Science and Specialized Organic Synthesis

Incorporation into Novel Polymeric Architectures

While direct, extensive research on the incorporation of 3-(Pyridin-3-yl)butanoic acid into polymeric architectures is not widely documented, its chemical structure suggests a strong potential for such applications. Pyridine-containing polymers are a class of materials that have garnered considerable interest due to their unique properties, including thermal stability, solubility, and the ability to coordinate with metals. researchgate.netresearchgate.net The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor and a coordination site for metal ions, which can be leveraged to create functional polymers with tailored properties. researchgate.net

Theoretically, this compound could be utilized as a functional monomer in polymerization reactions. The carboxylic acid group can participate in condensation polymerizations to form polyesters or polyamides. The resulting polymers would feature pendant pyridine groups along the polymer backbone. These pyridine moieties could then be used for a variety of purposes:

Improving solubility: The polar pyridine group can enhance the solubility of polymers in specific solvents. researchgate.net

Creating metal-coordinating polymers: The nitrogen atom can bind to metal ions, leading to the formation of metallopolymers with interesting catalytic, optical, or electronic properties.

Developing "smart" materials: The pH-responsive nature of the pyridine ring could be exploited to create polymers that change their conformation or properties in response to changes in acidity.

Post-polymerization modification: The pyridine group can serve as a reactive handle for further chemical modifications, allowing for the introduction of other functional groups.

The synthesis of pyridine-containing polymers is an active area of research, with various strategies being explored to create materials with desirable characteristics for a range of applications. unlv.eduacs.org

Potential Applications in Nanotechnology

The application of this compound in nanotechnology is another area that, while not yet extensively explored, holds considerable promise. Pyridine derivatives have been successfully used to functionalize nanomaterials, such as carbon nanotubes and quantum dots, to impart specific properties or to act as linkers for further modifications. acs.orgacs.org

The dual functionality of this compound makes it a candidate for surface modification of nanoparticles. The carboxylic acid group can be used to anchor the molecule to the surface of metal oxide nanoparticles, while the pyridine ring provides a site for further interactions or functionalization. This could be beneficial for:

Improving the dispersibility of nanoparticles: The pyridine group can help to stabilize nanoparticles in various solvents, preventing aggregation.

Creating targeted drug delivery systems: The pyridine moiety could be used to attach targeting ligands that direct nanoparticles to specific cells or tissues.

Developing novel sensors: The interaction of the pyridine nitrogen with specific analytes could be used to develop chemo-sensors based on functionalized nanoparticles.

Catalysis: Nanoparticles functionalized with pyridine-containing ligands can act as recoverable catalysts for various organic reactions. rsc.orgresearchgate.net

The integration of pyridine-containing molecules onto nanostructured materials is a strategy being pursued to develop advanced materials for catalysis, electronics, and biomedical applications. nih.govnih.gov

Utility as a Versatile Intermediate for Complex Organic Synthesis

The most established and well-documented application of this compound is its role as a versatile intermediate in the synthesis of complex organic molecules. Its structure provides a synthetically useful handle for the construction of a variety of more elaborate compounds, particularly those containing heterocyclic systems.

Synthesis of Advanced Heterocyclic Compounds

This compound serves as a valuable precursor for the synthesis of a range of advanced heterocyclic compounds. The combination of the pyridine ring and the butanoic acid chain allows for various cyclization strategies to form fused or substituted heterocyclic systems. These heterocyclic structures are often the core of molecules with significant biological and pharmaceutical activities.

For instance, derivatives of this compound have been utilized in the synthesis of complex molecules with potential therapeutic applications. One notable example is the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which have been investigated for their antibacterial properties. nih.gov The synthesis of such compounds often involves multiple steps where the butanoic acid moiety is modified and eventually cyclized to form the desired heterocyclic ring system.

The following table provides examples of heterocyclic systems that could potentially be synthesized from this compound or its derivatives, based on common synthetic methodologies in heterocyclic chemistry.

| Heterocyclic System | Potential Synthetic Strategy |

| Pyrido[1,2-a]pyrimidines | Cyclocondensation reactions involving the pyridine nitrogen and the butanoic acid functionality. |

| Indolizine derivatives | Intramolecular cyclization reactions. |

| Quinolizidine alkaloids | Multi-step synthesis involving chain elongation and subsequent cyclization. |

| Fused pyridopyrimidines | Used as building blocks in the synthesis of compounds with kinase inhibiting activity. mdpi.com |

The synthesis of such complex heterocyclic frameworks is a cornerstone of medicinal chemistry, and versatile starting materials like this compound are crucial for the efficient construction of these molecules. researchgate.net

Preparation of Highly Functionalized Organic Molecules

Beyond the synthesis of heterocyclic compounds, this compound is a useful starting material for the preparation of a wide array of highly functionalized organic molecules. The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, and alcohols, which can then undergo further transformations.

The pyridine ring itself can also be functionalized, for example, through electrophilic substitution reactions, although the pyridine ring is generally less reactive than benzene. This allows for the introduction of additional substituents onto the aromatic core, leading to a diverse range of derivatives.

The table below outlines some of the chemical transformations that can be performed on this compound to generate highly functionalized molecules.

| Functional Group Transformation | Reagents and Conditions | Resulting Molecule Type |

| Esterification | Alcohol, Acid catalyst | Pyridyl-containing esters |

| Amidation | Amine, Coupling agent | Pyridyl-containing amides |

| Reduction of carboxylic acid | LiAlH₄ or other reducing agents | 4-(Pyridin-3-yl)butan-1-ol |

| Halogenation of pyridine ring | Electrophilic halogenating agents | Halogenated pyridyl butanoic acids |

| Friedel-Crafts type reactions | Lewis acid and acylating/alkylating agent | Acylated/alkylated pyridyl butanoic acids |

The ability to perform these transformations makes this compound a valuable tool for organic chemists seeking to synthesize novel compounds with specific structural features and functionalities for various applications, from pharmaceuticals to materials science. google.comacs.orggoogle.comresearchgate.netresearchgate.netmdpi.com

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for 3-(Pyridin-3-yl)butanoic acid?

- Methodological Answer : The synthesis typically involves coupling reactions between pyridine derivatives and carboxylic acid precursors. For example, γ-keto acid intermediates (e.g., 4-oxo-4-(pyridin-3-yl)butanoic acid) can be reduced to yield the target compound . Microwave-assisted synthesis, as demonstrated for structurally similar compounds, may enhance reaction efficiency and yield by reducing side reactions . Purification often employs recrystallization or column chromatography, with characterization via NMR and FT-IR to confirm regiochemical fidelity.

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To identify pyridinyl proton environments (δ ~8.5–7.5 ppm) and carboxylic acid protons (δ ~12 ppm) .

- FT-IR : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid group .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 165.192 for C₉H₁₁NO₂) validate the molecular formula .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.